molecular formula C18H29ClO B1505581 gamma-Linolenoyl Chloride CAS No. 54562-14-0

gamma-Linolenoyl Chloride

Cat. No.: B1505581
CAS No.: 54562-14-0
M. Wt: 296.9 g/mol
InChI Key: MAAVGFJWXMUHAT-QNEBEIHSSA-N
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Description

gamma-Linolenoyl Chloride, also known as γ-Linolenoyl chloride, is a fatty acid chloride with the molecular formula C18H29ClO. It is a derivative of γ-linolenic acid, which is an omega-6 fatty acid. This compound is primarily used in research and industrial applications due to its unique chemical properties .

Mechanism of Action

Biochemical Pathways

It’s worth noting that the compound is a type of fatty acid chloride , which suggests it may be involved in lipid metabolism or other related biochemical pathways.

Pharmacokinetics

Its physical and chemical properties such as its molecular weight of 29688 and boiling point of 382.86ºC could influence its pharmacokinetic profile.

Action Environment

The action of Octadeca-6,9,12-trienoyl chloride could be influenced by various environmental factors. For instance, its stability might be affected by temperature, as it has a specific storage condition in a refrigerator . Other factors such as pH and the presence of other compounds could also potentially influence its action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

Octadeca-6,9,12-trienoyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of complex lipids and other biomolecules. It interacts with enzymes such as acyltransferases, which facilitate the transfer of the acyl group to acceptor molecules, forming esters or amides. This compound also interacts with proteins and other biomolecules through its reactive chloride group, enabling the formation of covalent bonds that modify the structure and function of these molecules .

Cellular Effects

Octadeca-6,9,12-trienoyl chloride influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can modulate the activity of enzymes involved in lipid metabolism, thereby affecting the synthesis and degradation of cellular lipids. Additionally, this compound can impact cell signaling pathways by altering the composition of membrane lipids, which in turn affects the localization and activity of signaling proteins. Changes in gene expression may also occur as a result of the compound’s interaction with transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of action of octadeca-6,9,12-trienoyl chloride involves its ability to form covalent bonds with biomolecules through its reactive chloride group. This interaction can lead to the inhibition or activation of enzymes, depending on the nature of the modification. For example, the acylation of enzymes can alter their catalytic activity, substrate specificity, or stability. Additionally, octadeca-6,9,12-trienoyl chloride can influence gene expression by modifying transcription factors or other regulatory proteins, thereby affecting their ability to bind to DNA and regulate transcription .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of octadeca-6,9,12-trienoyl chloride can change over time due to its stability and degradation. The compound is relatively stable when stored under appropriate conditions, such as in a freezer. It can degrade over time, leading to a decrease in its reactivity and effectiveness in biochemical assays. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro and in vivo models, where it can modulate lipid metabolism and cell signaling pathways over extended periods .

Dosage Effects in Animal Models

The effects of octadeca-6,9,12-trienoyl chloride vary with different dosages in animal models. At low doses, the compound can have beneficial effects on lipid metabolism and cell signaling, while at higher doses, it may exhibit toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response. Toxicity studies have shown that high doses of the compound can lead to adverse effects such as inflammation, oxidative stress, and cell death .

Metabolic Pathways

Octadeca-6,9,12-trienoyl chloride is involved in various metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as acyl-CoA synthetases and acyltransferases, which facilitate the incorporation of the acyl group into complex lipids. The compound can also affect metabolic flux by altering the levels of key metabolites involved in lipid synthesis and degradation. Additionally, it can influence the activity of cofactors such as coenzyme A, which is essential for the activation and transfer of acyl groups .

Transport and Distribution

Within cells and tissues, octadeca-6,9,12-trienoyl chloride is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, where it can exert its biochemical effects. For example, the compound may be transported to the endoplasmic reticulum, where it can participate in lipid synthesis, or to the mitochondria, where it can influence energy metabolism .

Subcellular Localization

The subcellular localization of octadeca-6,9,12-trienoyl chloride is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For instance, the compound may be directed to the endoplasmic reticulum for lipid synthesis or to the mitochondria for energy metabolism. These localizations are crucial for the compound’s activity and function, as they determine the specific biochemical pathways and processes it can influence .

Preparation Methods

Synthetic Routes and Reaction Conditions

gamma-Linolenoyl Chloride can be synthesized through the chlorination of γ-linolenic acid. The reaction typically involves the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride .

Industrial Production Methods

In an industrial setting, the production of octadeca-6,9,12-trienoyl chloride involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve the use of catalysts and controlled temperature conditions to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

gamma-Linolenoyl Chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It is used in the study of lipid metabolism and the role of fatty acids in biological systems.

    Medicine: Research on its derivatives has shown potential anti-inflammatory and analgesic effects.

    Industry: It is used in the production of specialized polymers and surfactants

Comparison with Similar Compounds

Similar Compounds

    Octadeca-9,12,15-trienoyl chloride: Another fatty acid chloride with similar properties but different double bond positions.

    Octadeca-6,9,12,15-tetraenoyl chloride: Contains an additional double bond, leading to different chemical reactivity.

Uniqueness

gamma-Linolenoyl Chloride is unique due to its specific double bond configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry .

Biological Activity

Gamma-Linolenoyl Chloride , also known as γ-Linolenoyl chloride, is a fatty acid chloride derived from γ-linolenic acid (GLA), an omega-6 fatty acid. Its molecular formula is C18H29ClO, and it has garnered attention for its potential biological activities and applications in various fields, including biochemistry, pharmacology, and industrial chemistry.

This compound acts primarily through its influence on lipid metabolism and cellular signaling pathways. It modulates the activity of enzymes involved in lipid synthesis and degradation, thereby affecting cellular lipid composition and metabolism. This compound can alter membrane lipid composition, which subsequently impacts the localization and activity of signaling proteins within the cell.

Cellular Effects

Research indicates that this compound influences several cellular processes:

  • Cell Signaling : It affects the composition of membrane lipids, which can alter signaling pathways critical for cell communication.
  • Gene Expression : The compound may interact with transcription factors, leading to changes in gene expression related to lipid metabolism and inflammatory responses .
  • Metabolic Pathways : It plays a role in the synthesis of important fatty acids such as dihomo-γ-linolenic acid (DGLA) and arachidonic acid, which are crucial for various physiological functions .

Pharmacological Applications

  • Anti-inflammatory Effects : Studies have shown that derivatives of this compound exhibit anti-inflammatory properties by modulating cytokine production. For instance, supplementation with GLA has been associated with reduced levels of pro-inflammatory cytokines in various experimental models .
  • Cancer Research : Gamma-Linolenic Acid (GLA) has been investigated for its potential anticancer properties. For example, isolated methyl gamma linolenate from Spirulina platensis demonstrated cytotoxic effects against human lung carcinoma A-549 cell lines .
  • Neurological Benefits : In animal models, GLA supplementation has been shown to improve nerve conduction velocity and restore phospholipid fatty acid composition in diabetic neuropathy .

Study on Cytokine Regulation

In a study involving patients with multiple sclerosis (MS), treatment with GLA-rich oils led to significant reductions in pro-inflammatory cytokines (TNF-α and IL-1β) while maintaining levels of essential long-chain omega-6 fatty acids in peripheral blood mononuclear cells (PBMCs). This suggests a potential therapeutic role for this compound in managing cytokine dysregulation associated with autoimmune conditions .

Cancer Cell Line Research

An investigation into the effects of methyl gamma linolenate on A-549 lung cancer cells revealed that treatment resulted in significant apoptosis induction. The study utilized the SRB assay to quantify cell viability, demonstrating that gamma-linolenic compounds could serve as potential chemotherapeutic agents .

Table 1: Biological Activities of this compound

Activity TypeDescriptionReference
Anti-inflammatoryReduces pro-inflammatory cytokines in MS patients
Cancer cell apoptosisInduces apoptosis in A-549 lung cancer cells
Neurological improvementRestores nerve conduction velocity in diabetic neuropathy models
MechanismDescriptionReference
Lipid MetabolismModulates enzyme activity related to lipid synthesis
Cell SignalingAlters membrane lipid composition affecting signaling pathways
Gene ExpressionInteracts with transcription factors to modify gene expression

Properties

CAS No.

54562-14-0

Molecular Formula

C18H29ClO

Molecular Weight

296.9 g/mol

IUPAC Name

(6Z,9Z,12Z)-octadeca-6,9,12-trienoyl chloride

InChI

InChI=1S/C18H29ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10,12-13H,2-5,8,11,14-17H2,1H3/b7-6-,10-9-,13-12-

InChI Key

MAAVGFJWXMUHAT-QNEBEIHSSA-N

SMILES

CCCCCC=CCC=CCC=CCCCCC(=O)Cl

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\CCCCC(=O)Cl

Canonical SMILES

CCCCCC=CCC=CCC=CCCCCC(=O)Cl

Pictograms

Corrosive

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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